molecular formula C10H7F3O3 B14861512 2-Acetyl-4-(trifluoromethoxy)benzaldehyde

2-Acetyl-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B14861512
M. Wt: 232.16 g/mol
InChI Key: JPVZPJKGBZMETD-UHFFFAOYSA-N
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Description

2-Acetyl-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C10H7F3O2 It is characterized by the presence of an acetyl group and a trifluoromethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group into the benzaldehyde structure. One common method is the reaction of 4-hydroxybenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The acetyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Acetyl-4-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Acetyl-4-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic pockets in proteins. The acetyl group can participate in covalent bonding with nucleophilic residues in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    2-Acetylbenzaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.

    2-Acetyl-4-methoxybenzaldehyde: Contains a methoxy group instead of a trifluoromethoxy group, leading to lower electronegativity and different reactivity.

Uniqueness

2-Acetyl-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both the acetyl and trifluoromethoxy groups. The trifluoromethoxy group imparts high electronegativity and lipophilicity, while the acetyl group provides a reactive site for further chemical modifications. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

2-acetyl-4-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C10H7F3O3/c1-6(15)9-4-8(16-10(11,12)13)3-2-7(9)5-14/h2-5H,1H3

InChI Key

JPVZPJKGBZMETD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)C=O

Origin of Product

United States

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